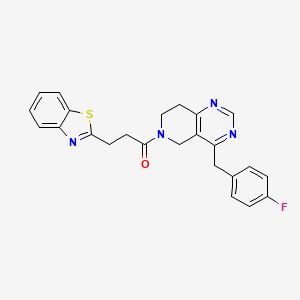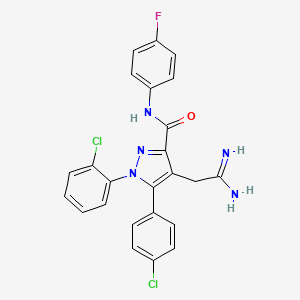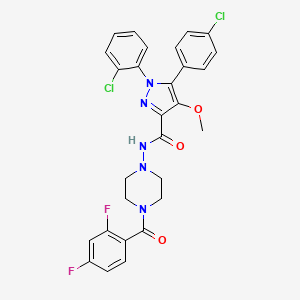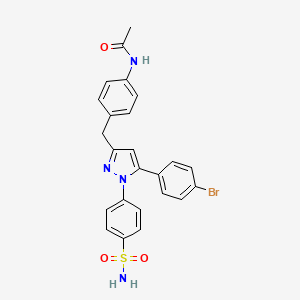
Pyridine and pyrimidine derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine and pyrimidine derivatives are heterocyclic aromatic compounds that contain nitrogen atoms in their ring structures. Pyridine has a six-membered ring with one nitrogen atom, while pyrimidine has a six-membered ring with two nitrogen atoms at positions 1 and 3. These compounds are of significant interest due to their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine and pyrimidine derivatives can be synthesized through various methods. One common method involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone. This chalcone can then be treated with 2-cyanothioacetamide to produce pyridinethione, which serves as a precursor for further reactions . Another method involves the reaction of iodochromone, arylboronic acid, and amidine via Suzuki coupling and condensation to generate pyrimidine derivatives .
Industrial Production Methods: Industrial production of pyridine and pyrimidine derivatives often involves large-scale chemical reactions under controlled conditions. For example, the reaction of 1,3-diaminopropane with formaldehyde, diethyl carbonate, and carboxylic acid can produce tetrahydropyrimidine derivatives . These methods are optimized for high yield and purity, making them suitable for pharmaceutical and other industrial applications.
Chemical Reactions Analysis
Types of Reactions: Pyridine and pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, pyrimidine derivatives can be synthesized through oxidative annulation involving anilines, aryl ketones, and dimethyl sulfoxide as a methine equivalent . Another example is the ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of disubstituted pyrimidine derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydroxide, ethanol, 2-cyanothioacetamide, iodochromone, arylboronic acid, and amidine . Reaction conditions often involve refluxing, catalytic amounts of ZnCl2, and the use of oxidizing agents like potassium persulfate .
Major Products: The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can exhibit significant biological activities such as antimicrobial, antioxidant, and anticancer properties .
Scientific Research Applications
Pyridine and pyrimidine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: They are studied for their roles in biological processes and as potential therapeutic agents.
Medicine: Pyridine and pyrimidine derivatives are used in the development of drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties
Industry: These compounds are used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of pyridine and pyrimidine derivatives varies depending on their specific structure and application. For example, some pyrimidine derivatives act as protein kinase inhibitors, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . These compounds can inhibit the activity of protein kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Pyridine and pyrimidine derivatives can be compared with other similar heterocyclic compounds, such as:
Thienopyridines: These compounds contain a fused thiophene ring and exhibit similar biological activities.
Furopyridines: These derivatives have a fused furan ring and are known for their antimicrobial and antihypertensive properties.
Pyrazolopyridines: These compounds contain a fused pyrazole ring and are studied for their anticancer and anti-inflammatory activities.
The uniqueness of pyridine and pyrimidine derivatives lies in their structural diversity and the wide range of biological activities they exhibit. Their ability to act as building blocks for more complex molecules and their potential therapeutic applications make them valuable compounds in scientific research and industry .
Properties
Molecular Formula |
C24H21FN4OS |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-[4-[(4-fluorophenyl)methyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]propan-1-one |
InChI |
InChI=1S/C24H21FN4OS/c25-17-7-5-16(6-8-17)13-21-18-14-29(12-11-19(18)26-15-27-21)24(30)10-9-23-28-20-3-1-2-4-22(20)31-23/h1-8,15H,9-14H2 |
InChI Key |
JGNVAVQZDSOAGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=CN=C2CC3=CC=C(C=C3)F)C(=O)CCC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[7-Methyl-2-(2-methyl-3-phenylphenyl)-1,3-benzoxazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835785.png)

![(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonic acid](/img/structure/B10835794.png)

![Pyrazolo[1,5-a]pyrimidine derivative 13](/img/structure/B10835811.png)
![Pyrazolo[1,5-a]pyrimidine derivative 23](/img/structure/B10835816.png)
![N-cyclopropyl-5-((2R)-2-(3-(2,3-dihydroxypropoxy)-5-fluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10835821.png)
![[1-[3-(4-Chlorophenyl)-7-(3-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-5-yl]pyrrolidin-2-yl]methanol](/img/structure/B10835831.png)
![Pyrazolo[1,5-a]pyrimidine derivative 5](/img/structure/B10835833.png)
![Pyrazolo[1,5-a]pyrimidine derivative 25](/img/structure/B10835838.png)

![Pyrazolo[1,5-a]pyrimidine derivative 29](/img/structure/B10835852.png)

